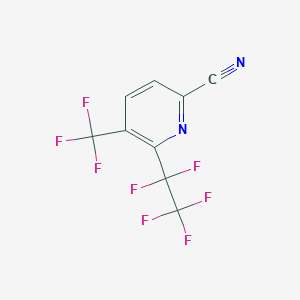

6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H2F8N2 and a molecular weight of 290.11 g/mol . This compound is characterized by the presence of both pentafluoroethyl and trifluoromethyl groups attached to a pyridine ring, along with a carbonitrile group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine gängige Methode ist die Suzuki–Miyaura-Kupplungsreaktion, die weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden . Diese Reaktion beinhaltet die Verwendung von Borreagenzien und Palladiumkatalysatoren unter milden und funktionellen Gruppen tolerierenden Bedingungen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Anwendung der Suzuki–Miyaura-Kupplungsreaktion umfassen, wobei optimierte Reaktionsbedingungen eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher katalytischer Systeme und kontinuierlicher Flussreaktoren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Pentafluorethyl-5-trifluormethyl-pyridin-2-carbonitril unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Das Vorhandensein von Fluoratomen macht die Verbindung anfällig für nucleophile Substitutionsreaktionen.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann je nach eingesetzten Reagenzien und Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Nucleophile Reagenzien: Häufige Nucleophile wie Amine und Thiole können unter geeigneten Bedingungen mit der Verbindung reagieren.

Oxidationsmittel: Oxidationsmittel wie Kaliumpermanganat können verwendet werden, um die Verbindung zu oxidieren.

Reduktionsmittel: Reduktionsmittel wie Lithiumaluminiumhydrid können für Reduktionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können nucleophile Substitutionsreaktionen verschiedene substituierte Pyridinderivate ergeben .

Wissenschaftliche Forschungsanwendungen

6-Pentafluorethyl-5-trifluormethyl-pyridin-2-carbonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Sie wird bei der Produktion von Agrochemikalien und anderen industriellen Chemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Pentafluorethyl-5-trifluormethyl-pyridin-2-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Das Vorhandensein von Fluoratomen erhöht die Lipophilie und metabolische Stabilität der Verbindung, sodass sie effektiv mit biologischen Zielstrukturen interagieren kann . Die Verbindung kann verschiedene biochemische Wege modulieren, was zu den beobachteten Wirkungen in biologischen Systemen führt .

Wirkmechanismus

The mechanism of action of 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Chlor-5-(trifluormethyl)pyridin: Wird als Zwischenprodukt bei der Synthese von Agrochemikalien verwendet.

2,3-Dichlor-5-(trifluormethyl)pyridin: Wird bei der Produktion von Pflanzenschutzmitteln eingesetzt.

Einzigartigkeit

6-Pentafluorethyl-5-trifluormethyl-pyridin-2-carbonitril ist aufgrund des Vorhandenseins von sowohl Pentafluorethyl- als auch Trifluormethylgruppen einzigartig, die besondere chemische Eigenschaften und Reaktivität verleihen. Dies macht sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .

Eigenschaften

Molekularformel |

C9H2F8N2 |

|---|---|

Molekulargewicht |

290.11 g/mol |

IUPAC-Name |

6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C9H2F8N2/c10-7(11,9(15,16)17)6-5(8(12,13)14)2-1-4(3-18)19-6/h1-2H |

InChI-Schlüssel |

WDEYUWCFSZFFMT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N=C1C#N)C(C(F)(F)F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid](/img/structure/B12120465.png)

![5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B12120471.png)

![ethyl (2E)-2-(3-bromobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12120472.png)

![Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B12120473.png)

![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B12120485.png)

![3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12120494.png)

![N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide](/img/structure/B12120503.png)

![1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B12120504.png)